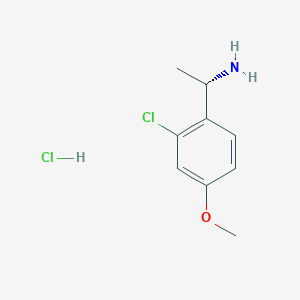
2-(4-bromo-1H-1,2,3-triazol-1-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-1H-1,2,3-triazol-1-yl)pyrimidine is a heterocyclic compound that features both a pyrimidine ring and a 1,2,3-triazole ring substituted with a bromine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-1,2,3-triazol-1-yl)pyrimidine typically involves a multi-step processThis reaction involves the cycloaddition of an azide with an alkyne to form the 1,2,3-triazole ring . The bromine substitution can be introduced through halogenation reactions using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-(4-bromo-1H-1,2,3-triazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The triazole and pyrimidine rings can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea can be used in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted triazole-pyrimidine derivative .
科学研究应用
2-(4-bromo-1H-1,2,3-triazol-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Studies: Used in the study of enzyme inhibition and protein interactions.
Materials Science: Employed in the synthesis of novel materials with unique electronic and photophysical properties.
作用机制
The mechanism of action of 2-(4-bromo-1H-1,2,3-triazol-1-yl)pyrimidine varies depending on its application:
Anticancer Activity: It may inhibit specific enzymes involved in cell proliferation and induce apoptosis in cancer cells.
Antimicrobial Activity: The compound can disrupt microbial cell membranes or inhibit essential enzymes.
Neuroprotective Effects: It may reduce inflammation and oxidative stress in neuronal cells by modulating signaling pathways such as NF-kB and ER stress pathways.
相似化合物的比较
Similar Compounds
- 2-(4-chloro-1H-1,2,3-triazol-1-yl)pyrimidine
- 2-(4-fluoro-1H-1,2,3-triazol-1-yl)pyrimidine
- 2-(4-methyl-1H-1,2,3-triazol-1-yl)pyrimidine
Uniqueness
2-(4-bromo-1H-1,2,3-triazol-1-yl)pyrimidine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogen-substituted analogs may not. This can influence its biological activity and reactivity in synthetic applications .
属性
CAS 编号 |
2256748-88-4 |
|---|---|
分子式 |
C6H4BrN5 |
分子量 |
226.03 g/mol |
IUPAC 名称 |
2-(4-bromotriazol-1-yl)pyrimidine |
InChI |
InChI=1S/C6H4BrN5/c7-5-4-12(11-10-5)6-8-2-1-3-9-6/h1-4H |
InChI 键 |
CGVJPIWKQXZJOA-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N=C1)N2C=C(N=N2)Br |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



